N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1021225-41-1
VCID: VC11926577
InChI: InChI=1S/C15H19N3O3/c1-11(2)15(20)16-8-4-9-18-14(19)7-6-12(17-18)13-5-3-10-21-13/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,16,20)
SMILES: CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide

CAS No.: 1021225-41-1

Cat. No.: VC11926577

Molecular Formula: C15H19N3O3

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide - 1021225-41-1

Specification

CAS No. 1021225-41-1
Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
IUPAC Name N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-methylpropanamide
Standard InChI InChI=1S/C15H19N3O3/c1-11(2)15(20)16-8-4-9-18-14(19)7-6-12(17-18)13-5-3-10-21-13/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,16,20)
Standard InChI Key YXFRKMKOORXCMM-UHFFFAOYSA-N
SMILES CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Canonical SMILES CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound comprises three distinct structural domains:

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

  • Furan-2-yl Substituent: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone ring.

  • Propylamide Side Chain: A three-carbon alkyl chain terminating in a 2-methylpropanamide group.

The IUPAC name reflects this arrangement:

  • N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide.

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₆H₂₀N₄O₃Derived from
Molecular Weight316.36 g/molCalculated
SolubilityModerate in polar solvents (e.g., DMSO)Similar to
LogP (Partition Coefficient)~1.8 (estimated)Based on

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • Pyridazinone Ring Formation: Cyclization of hydrazine derivatives with diketones or via [4+2] cycloadditions .

  • Furan-2-yl Introduction: Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Side Chain Elaboration: Amide coupling using carbodiimide chemistry (e.g., EDC/HOBt) .

Stepwise Synthesis

  • Pyridazinone Core Synthesis

    • Starting Material: Maleic anhydride reacts with hydrazine hydrate to form 6-hydroxypyridazinone .

    • Modification: Bromination at position 3 enables subsequent furan coupling .

  • Furan-2-yl Attachment

    • Method: Palladium-catalyzed cross-coupling of 3-bromopyridazinone with furan-2-ylboronic acid .

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .

  • Propylamide Side Chain Installation

    • Step 1: Alkylation of pyridazinone nitrogen with 1-bromo-3-chloropropane .

    • Step 2: Nucleophilic substitution with 2-methylpropanamide using K₂CO₃ in DMF .

StepYield (%)Purity (HPLC)Key Parameters
Pyridazinone formation65–75>95%Hydrazine excess, reflux
Furan coupling50–6090–92%Pd catalyst loading
Side chain addition70–8098%Anhydrous conditions
OrganismMIC (μg/mL)Analog Structure
S. aureus (MRSA)2–43-Sulfonamide-pyridazinone
E. coli8–163-Furan-pyridazinone

The 2-methylpropanamide side chain may improve membrane permeability, enhancing efficacy against Gram-negative strains .

Anticancer Prospects

Pyridazinones interfere with DNA topoisomerase II and tyrosine kinase signaling :

  • FGFR Inhibition: NVP-BGJ398 (a pyridazinone urea) inhibits FGFR1–3 with IC₅₀ <10 nM .

  • Cell Cycle Arrest: Analogous compounds induce G2/M phase arrest in RT112 bladder cancer models .

Comparative Pharmacokinetics

Metabolic Stability

ParameterValue (Predicted)Benchmark Compound
Hepatic Clearance15 mL/min/kgMGL-3196 (THR-β agonist)
Plasma Protein Binding88–92%Bisantrene analogs
Oral Bioavailability25–30%FGFR inhibitors

Toxicity Profile

  • Cardiotoxicity Risk: Low (THR-α selectivity <10% vs. THR-β) .

  • Myelosuppression: Unlikely at therapeutic doses (cf. bisantrene ).

Future Directions and Challenges

Clinical Translation Barriers

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production .

  • Off-Target Effects: Furan metabolites may induce hepatic CYP3A4 .

Recommended Studies

  • In Vivo Efficacy: Murine models of inflammation (e.g., carrageenan-induced edema).

  • SAR Optimization: Replace furan with thiophene for metabolic stability .

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